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molecular formula C8H8Cl2N4 B023816 2,6-dichloro-9-isopropyl-9H-purine CAS No. 203436-45-7

2,6-dichloro-9-isopropyl-9H-purine

Cat. No. B023816
M. Wt: 231.08 g/mol
InChI Key: GKEFDRUWUYSFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290496B2

Procedure details

A 500 mL round bottom flask was charged with 2,6-dichloro-9H-purine (1.89 g, 10 mmol), isopropanol (3.1 mL, 40 mmol, 4 mol eq), THF (150 mL), and triphenylphosphine (polystyrene-bound, ˜3 mmol/g, 6.7 g, or about 20 mmol load) and the resulting mixture was stirred and cooled in a water bath under nitrogen. A solution of DBAD (4.85 g, 20 mmol) in THF (50 mL) was added dropwise via an addition funnel over 30 min and the resulting reaction mixture stirred at ambient temperature for 20 hr. The resin was removed by filtration and washed well with ethyl acetate. The combined filtrates were evaporated to give a light yellow solid that was purified via flash column chromatography (dry loaded using silica/DCM) with a gradient of 0-50% ethyl acetate in heptanes to give:
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
4.85 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][NH:8]2)=[C:4]([Cl:11])[N:3]=1.[CH:12](O)([CH3:14])[CH3:13].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1C=CC(COC(/N=N/C(OCC2C=CC=CC=2)=O)=O)=CC=1>C1COCC1>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:12]([CH3:14])[CH3:13])=[C:4]([Cl:11])[N:3]=1

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
ClC1=NC(=C2N=CNC2=N1)Cl
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
6.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.85 g
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)/N=N/C(=O)OCC2=CC=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a water bath under nitrogen
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The resin was removed by filtration
WASH
Type
WASH
Details
washed well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid
CUSTOM
Type
CUSTOM
Details
that was purified via flash column chromatography (dry loaded using silica/DCM) with a gradient of 0-50% ethyl acetate in heptanes
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C2N=CN(C2=N1)C(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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